1-(2,5-Dimethylphenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
Description
This thiourea derivative features a complex scaffold combining a 2,5-dimethylphenyl group, a piperazine ring substituted with 2-fluorophenyl, and a thiophen-2-yl moiety connected via a propan-2-yl spacer. The thiourea (–N–C(=S)–N–) linker distinguishes it from typical arylpiperazine derivatives, which often employ amide or ketone bridges.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4S2/c1-18-10-11-19(2)22(17-18)29-26(32)28-20(3)25(24-9-6-16-33-24)31-14-12-30(13-15-31)23-8-5-4-7-21(23)27/h4-11,16-17,20,25H,12-15H2,1-3H3,(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKTWQBLMJHZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-Dimethylphenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its antibacterial, anticancer, and other pharmacological effects supported by recent research findings.
Chemical Structure and Properties
The compound's structure features a thiourea moiety, which is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of multiple functional groups enhances its potential biological activities.
1. Antibacterial Activity
Thiourea derivatives have been reported to exhibit significant antibacterial properties. A study highlighted that certain thioureas demonstrated potent activity against a range of pathogenic bacteria. The structure-activity relationship (SAR) analysis indicated that modifications in the thiourea structure could enhance antibacterial efficacy. For instance, compounds with specific substituents showed lower minimum inhibitory concentrations (MICs), indicating stronger antibacterial effects against Gram-positive and Gram-negative bacteria .
2. Anticancer Activity
Research has shown that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms. The compound has been tested against several cancer cell lines, demonstrating promising results:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| U937 (leukemia) | 16.23 | |
| MCF-7 (breast cancer) | 14.00 | |
| PC3 (prostate cancer) | 12.50 |
These values suggest that the compound may effectively target pathways involved in cancer progression, such as angiogenesis and cell signaling.
3. Antioxidant Activity
The antioxidant potential of thiourea derivatives has also been explored. Compounds similar to the one discussed exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related damage in cells:
These findings indicate that the compound can potentially mitigate oxidative stress, contributing to its overall therapeutic profile.
Case Studies
A notable case study involved the evaluation of a series of thiourea derivatives against various cancer cell lines. The study revealed that modifications in the piperazine and thiophenyl groups significantly influenced anticancer activity. For example, compounds with a fluorophenyl substituent showed enhanced selectivity towards specific tumor types, making them suitable candidates for further development as targeted therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s thiourea bridge contrasts with ketone or amide linkers in analogs. For example:
Key Observations :
- Thiourea vs. Ketone Linkers : Thiourea’s sulfur atom and hydrogen-bonding capacity may enhance receptor binding compared to ketones, which lack such interactions .
- Substituent Effects : The 2-fluorophenyl group on the piperazine ring offers moderate electron-withdrawing effects and steric bulk, differing from bulkier substituents like trifluoromethylphenyl in MK41. This may influence receptor selectivity .
Pharmacokinetic Properties
- The 2,5-dimethylphenyl group increases lipophilicity (logP ~3.5 estimated), enhancing blood-brain barrier permeability compared to polar pyridinyl or trifluoromethylphenyl analogs (logP ~2.8–3.0) .
- Fluorine in the 2-fluorophenyl group may reduce metabolic degradation via cytochrome P450 enzymes, extending half-life relative to non-fluorinated analogs .
Receptor Affinity and Selectivity
While direct pharmacological data for the target compound are unavailable, comparisons with structurally related arylpiperazines suggest:
- 5-HT1A Receptor: Arylpiperazines with electron-withdrawing groups (e.g., 2-fluorophenyl) exhibit nanomolar affinity. Thiourea’s hydrogen bonding may mimic endogenous serotonin’s interactions .
- Dopamine D2/D3 Receptors : Thiophene modifications influence selectivity; bulky substituents (e.g., trifluoromethyl in MK41) reduce D2 affinity compared to smaller groups like fluorine .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,5-dimethylphenyl)-3-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving:
- Coupling reactions : Use of HOBt (hydroxybenzotriazole) and TBTU (tetramethylfluoroformamidinium tetrafluoroborate) as coupling agents in anhydrous DMF with NEt₃ as a base for amide bond formation .
- Intermediate isolation : Purification of intermediates (e.g., 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine) via column chromatography with silica gel and hexane/ethyl acetate gradients .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.1 molar ratio of piperazine derivatives to carboxylic acids) and reaction times (e.g., 5–12 hours under reflux) to improve efficiency .
Q. Which analytical techniques are critical for confirming the structural integrity of this thiourea derivative?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., mean C–C = 0.004 Å) and confirm stereochemistry using datasets collected at 296 K .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm and fluorophenyl signals at δ 7.3–7.6 ppm) .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 432.0765) .
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
- Methodological Answer :
- Target selection : Prioritize receptors linked to the aryl piperazine scaffold (e.g., serotonin or dopamine receptors) based on structural analogs .
- In vitro screening : Use radioligand binding assays (e.g., ⁵-HT₁A receptor binding with IC₅₀ calculations) and dose-response curves (1 nM–100 μM range) .
- Control experiments : Include reference compounds (e.g., WAY-100635 for 5-HT₁A) to validate assay conditions .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking refinement : Re-evaluate ligand-receptor interactions using molecular dynamics simulations (e.g., 100 ns trajectories) to account for flexible binding pockets .
- Experimental validation : Perform site-directed mutagenesis on key residues (e.g., Ser159 in 5-HT₁A) to test predicted binding modes .
- Data triangulation : Cross-validate results with SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) .
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?
- Methodological Answer :
- Solvent optimization : Replace DMF with DMA (dimethylacetamide) to reduce carbamate byproducts .
- Temperature control : Maintain reactions at 40°C to prevent thiourea decomposition .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling steps involving thiophene rings .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding affinities to GPCRs .
- QSAR modeling : Develop 2D/3D-QSAR models using substituent descriptors (e.g., Hammett σ values for fluorophenyl groups) .
- Free energy calculations : Apply MM-GBSA to estimate ΔGbinding for piperazine-thiourea derivatives .
Q. How can stereochemical outcomes be rigorously analyzed during synthesis?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column with hexane/isopropanol (90:10) .
- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated spectra to assign absolute configurations .
Q. What engineering challenges arise during scale-up, and how can they be mitigated?
- Methodological Answer :
- Process intensification : Use continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., thiourea formation) .
- Crystallization control : Implement anti-solvent addition (e.g., water in DMF) to improve crystal morphology and filtration rates .
Q. How can structural modifications enhance metabolic stability without compromising activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
